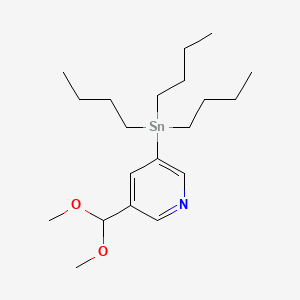
3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C20H37NO2Sn and its molecular weight is 442.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine is a compound of interest due to its unique structural features and potential biological applications. The tributylstannyl group is known for its reactivity and ability to modulate biological activity, making this compound a candidate for various studies, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C15H25N1O2Sn1, with a molecular weight of approximately 360.14 g/mol. Its structure includes a pyridine ring substituted with a dimethoxymethyl group and a tributylstannyl moiety, which enhances its lipophilicity and potential bioactivity.
The biological activity of this compound can be attributed to the following mechanisms:
- Interaction with Biological Targets : The tributylstannyl group may facilitate interactions with various biomolecules, including enzymes and receptors, potentially acting as an inhibitor or modulator.
- Influence on Cellular Pathways : The compound may impact signaling pathways involved in cell proliferation, apoptosis, and inflammation, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds featuring stannyl groups. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria. The introduction of halogen atoms has been shown to enhance bioactivity, suggesting that modifications to the stannyl group could yield compounds with improved antimicrobial properties .
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of stannyl derivatives indicates potential applications in cancer therapy. Compounds similar to this compound have exhibited selective cytotoxicity against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy : A study involving stannyl-substituted pyridines found that certain derivatives exhibited strong bacteriostatic effects against Staphylococcus aureus and Enterococcus faecalis. The compounds were assessed for their minimum inhibitory concentration (MIC) values and showed promising results comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of tributylstannyl-pyridines induced apoptosis in cancer cell lines such as HeLa and MCF-7. These studies utilized flow cytometry and annexin V staining to quantify apoptotic cells, revealing that these compounds could potentially serve as lead candidates for further development in cancer therapeutics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H25N1O2Sn1 |
| Molecular Weight | 360.14 g/mol |
| CAS Number | 1204580-69-7 |
| Antibacterial Activity (MIC) | 32–64 µg/ml (against S. aureus) |
| Cytotoxicity (IC50) | 10–20 µM (varies by cell line) |
Propriétés
IUPAC Name |
tributyl-[5-(dimethoxymethyl)pyridin-3-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2.3C4H9.Sn/c1-10-8(11-2)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6,8H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGZJUKTHFYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














